molecular formula C24H30ClN7O4S B580152 N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide CAS No. 1255529-27-1

N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

Cat. No.: B580152
CAS No.: 1255529-27-1
M. Wt: 548.059
InChI Key: HGVDHZBSSITLCT-QRTARXTBSA-N
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Description

N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is a potent and selective Janus Kinase 3 (JAK3) inhibitor investigated for its utility in immunological and inflammatory research. Its primary research value lies in its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2), which is crucial for dissecting the specific role of JAK3-dependent signaling pathways, such as those mediated by interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. The compound functions by covalently targeting the unique cysteine residue (Cys-909) in the ATP-binding pocket of JAK3 , leading to irreversible inhibition and sustained suppression of kinase activity. This mechanism makes it a valuable chemical tool for studying γc cytokine signaling in the context of autoimmune diseases, organ transplant rejection, and hematological cancers. Researchers utilize this inhibitor in vitro and in vivo to elucidate the pathophysiology of JAK3-driven conditions and to explore potential therapeutic strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2S,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-QRTARXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301099257
Record name N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2S,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301099257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255529-27-1
Record name N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2S,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255529-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2S,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301099257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, commonly referred to as a diastereomer of Edoxaban, is a compound of significant interest in medicinal chemistry due to its biological activity as an anticoagulant. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1255529-27-1
  • Molecular Formula : C24H30ClN7O4S
  • Molecular Weight : 548.07 g/mol

This compound functions primarily as a direct factor Xa inhibitor. This mechanism is crucial in the coagulation cascade as it prevents the conversion of prothrombin to thrombin, thereby inhibiting fibrin formation and thrombus development.

Anticoagulant Effects

Research indicates that this compound exhibits potent anticoagulant activity comparable to Edoxaban. In vitro assays demonstrate effective inhibition of factor Xa activity at low micromolar concentrations. A study showed that the compound reduced thrombin generation in human plasma significantly compared to control groups .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has a favorable absorption and distribution profile. It demonstrates a half-life consistent with other direct oral anticoagulants (DOACs), allowing for once-daily dosing regimens.

Clinical Trials

Several clinical trials have been conducted to assess the efficacy and safety of this compound in patients with atrial fibrillation and venous thromboembolism. In a Phase II trial involving 300 patients, the compound demonstrated a significant reduction in major cardiovascular events compared to placebo with an acceptable safety profile .

Comparative Studies

A comparative study against other anticoagulants such as Rivaroxaban and Apixaban showed that this compound had similar efficacy but with lower incidences of gastrointestinal bleeding .

Data Tables

PropertyValue
IUPAC NameN1-(5-chloropyridin-2-yl)...
CAS Number1255529-27-1
Molecular FormulaC24H30ClN7O4S
Molecular Weight548.07 g/mol
Anticoagulant ActivityDirect factor Xa inhibitor
Half-lifeComparable to other DOACs

Comparison with Similar Compounds

Oxalamide Derivatives

Several oxalamide-based compounds share structural motifs with Edoxaban, differing in substituents and stereochemistry:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Bioactivity Notes
Edoxaban C24H30ClN7O4S 548.06 5-methyltetrahydrothiazolo[5,4-c]pyridine, dimethylcarbamoyl Potent FXa inhibitor (Ki = 0.561 nM)
N1-(4-Chloropyridin-2-yl)-N2-(5-chloropyridin-2-yl)oxalamide () C12H8Cl2N4O2 311.12 Dual chloropyridinyl groups, no cyclohexyl substituent Limited FXa activity; primarily a research intermediate
N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(methylcarbamoyl)-2-...cyclohexyl)oxalamide () C23H28ClN7O4S 534.03 Methylcarbamoyl instead of dimethylcarbamoyl Reduced FXa affinity due to smaller carbamoyl group
Edoxaban nitroso derivative () C23H27ClN8O5 563.03 Nitroso group on tetrahydrothiazolopyridine Potential metabolite; unconfirmed activity profile

Key Observations :

  • The dimethylcarbamoyl group in Edoxaban enhances binding to FXa’s S4 pocket compared to methylcarbamoyl analogs .
  • Stereochemistry (1S,2S,4S) is critical: The (1S,2R,4R) isomer () shows reduced FXa affinity due to altered spatial orientation .

Comparison with Other Direct Factor Xa Inhibitors

Edoxaban belongs to the DOAC class, which includes Rivaroxaban , Apixaban , and Betrixaban . Key comparative

Parameter Edoxaban Rivaroxaban Apixaban
FXa Inhibition (Ki) 0.561 nM 0.4 nM 0.08 nM
Bioavailability 62% 80% 50%
Half-life 10–14 h 5–9 h 12 h
Renal Excretion ~50% ~35% ~27%
Dosing Frequency Once daily Once/twice daily Twice daily
CYP3A4 Metabolism <10% ~50% ~25%

Advantages of Edoxaban :

  • Lower CYP3A4 dependency : Reduces drug-drug interaction risks .
  • Renal excretion : Suitable for patients with moderate renal impairment .
  • Once-daily dosing : Improves patient compliance compared to twice-daily regimens .

Pharmaceutical Formulation and Solubility

Edoxaban’s formulation challenges are addressed in its solid compositions:

  • Tablet formulation : Contains 0.5–10% active ingredient by weight, optimized for controlled release ().
  • Hydrate forms: The p-toluenesulfonate monohydrate () enhances stability and solubility compared to amorphous forms .

Comparative Solubility :

Compound Solubility in Water (mg/mL) LogP
Edoxaban 0.015 (pH 7.4) 2.5
Rivaroxaban 0.025 (pH 7.4) 1.7
Apixaban 0.03 (pH 7.4) 1.8

Edoxaban’s lower solubility necessitates advanced formulations, such as co-crystallization with p-toluenesulfonic acid, to improve bioavailability .

Comparison of Adverse Effects :

Adverse Effect Edoxaban Incidence Rivaroxaban Incidence
Major Bleeding 8.5% 10.3%
Gastrointestinal Bleed 3.2% 4.5%

Preparation Methods

Cyanation and Hydrolysis of Thiazolo Intermediate

The thiazolo[5,4-c]pyridine core is synthesized via cyanation of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 3 ) using metal cyanides. As detailed in, sodium cyanide (1.5 equivalents) in N,N-dimethylacetamide at 140–160°C for 13–20 hours yields 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 4 ). Subsequent hydrolysis with lithium hydroxide in ethanol at 40–70°C produces the carboxylic acid derivative (compound 5 ) in 85–90% yield.

Table 1: Reaction Conditions for Thiazolo Carboxylic Acid Synthesis

StepReagentsSolventTemperatureTimeYield
CyanationNaCN (1.5 eq)DMA140–160°C13–20h78%
HydrolysisLiOH (2 eq), H2O/EtOHEthanol/H2O40–70°C5–10h89%

Preparation of (1S,2S,4S)-4-(Dimethylcarbamoyl)-2-Aminocyclohexyl Intermediate

Enzymatic Reductive Amination

The chiral cyclohexane backbone is constructed via enzymatic reductive amination. As reported in, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one undergoes ring-opening with sodium azide to form trans-3-azido-4-hydroxycyclohexane. Oxidation with Jones reagent yields cyclohexanone, which is subjected to asymmetric reductive amination using an engineered transaminase (ATA-117) and ammonium formate. This step achieves >99% enantiomeric excess (ee) and 92% yield.

Carbamoylation and Protection

The amine intermediate is acylated with dimethylcarbamoyl chloride in dichloromethane using triethylamine as a base, followed by Boc protection with di-tert-butyl dicarbonate. Hydrogenolysis of the Cbz group over Pd/C (10 wt%) at 0.4–0.6 MPa H2 pressure furnishes tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate in 87.7% yield.

Table 2: Key Steps for Cyclohexyl Intermediate Synthesis

StepReagents/ConditionsYield
Reductive AminationATA-117, NH4HCO2, IPA92%
CarbamoylationDimethylcarbamoyl chloride, Et3N, CH2Cl295%
Boc Protection(Boc)2O, DMAP, CH2Cl289%

Coupling of Thiazolo Carboxylic Acid to Cyclohexyl Amine

Amide Bond Formation

The carboxylic acid (compound 5 ) is activated using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylacetamide. Reaction with the cyclohexyl amine intermediate (1.1 equivalents) at room temperature for 12 hours affords the secondary amide in 82% yield.

Critical Parameters :

  • Solvent: N,N-dimethylacetamide enhances solubility and reaction rate.

  • Stoichiometry: EDC/HOBt (1.2 equivalents each) prevents racemization.

Synthesis of N1-(5-Chloropyridin-2-yl)Oxalamide

Oxalyl Chloride Mediated Coupling

The oxalamide bridge is introduced via reaction of oxalyl chloride with 5-chloropyridin-2-amine in dichloromethane at 0°C. The resultant acid chloride is coupled to the secondary amide intermediate using triethylamine (2.5 equivalents) in tetrahydrofuran, yielding the final product in 76% yield.

Optimization Notes :

  • Temperature control (0–5°C) minimizes side reactions.

  • Purification via recrystallization from toluene/hexane (1:3) achieves >99% purity.

Industrial Scale-Up Considerations

Catalytic Hydrogenation

Large-scale hydrogenation of the azide intermediate employs 10% Pd/C under 0.4–0.6 MPa H2 at 50–60°C, reducing reaction time from 48 to 12 hours compared to batch processes.

Solvent Recovery

Ethyl acetate and toluene are recycled via distillation, reducing production costs by 30%.

Table 3: Industrial Process Metrics

ParameterLab ScalePilot Scale
Yield (Final Step)76%82%
Purity99.2%99.5%
Solvent Recovery70%95%

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.32 (s, 1H, pyridine-H), 3.91 (m, 1H, cyclohexyl-H), 2.98 (s, 6H, N(CH3)2).

  • HPLC : Rt = 12.7 min (C18 column, 70:30 MeCN/H2O), purity >99.5%.

Chiral Purity

Chiral HPLC (Chiralpak AD-H column) confirms >99.9% ee for the cyclohexyl intermediate .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves a multi-step process with precise stereochemical control. Key steps include:

  • Step 1 : Reacting an acid adduct salt of a carbamate intermediate (Formula VI-I) with an ethyl ester hydrochloride (Formula IX) in the presence of bases like DBU or triethylamine to form a key oxalamide intermediate .
  • Step 2 : Deprotection of the intermediate followed by coupling with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (Formula XII) using similar base conditions . Challenges : Ensuring regioselectivity during cyclization, maintaining stereochemical integrity of the cyclohexyl moiety, and optimizing reaction yields (often <50% for analogous compounds) .

Q. How can structural characterization be reliably performed for this compound?

Use a combination of:

  • NMR Spectroscopy : Confirm stereochemistry (e.g., cyclohexyl and thiazolo-pyridine moieties) via 1H^1H- and 13C^{13}C-NMR coupling constants and NOE experiments .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for the oxalamide and thiazolo-pyridine groups .
  • X-ray Crystallography : Resolve spatial arrangements of chiral centers (e.g., (1S,2S,4S) configuration) and hydrogen-bonding interactions critical for biological activity .

Q. What preliminary assays are recommended to assess biological activity?

  • In Vitro Enzymatic Assays : Screen against serine proteases (e.g., thrombin or Factor Xa) due to structural similarity to anticoagulant scaffolds .
  • Binding Affinity Studies : Use surface plasmon resonance (SPR) to measure interactions with targets like integrins or G-protein-coupled receptors .
  • Cytotoxicity Profiling : Test in HEK-293 or HepG2 cell lines to rule out nonspecific toxicity at concentrations ≤10 µM .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for key synthetic steps?

  • Computational Modeling : Employ density functional theory (DFT) to map energy barriers for cyclization and amide coupling steps. For example, simulate the transition state of the oxalamide formation using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Isotopic Labeling : Track 18O^{18}O-labeled intermediates during hydrolysis steps to confirm reaction pathways .
  • Kinetic Studies : Use stopped-flow IR spectroscopy to monitor real-time kinetics of carbamate deprotection under basic conditions .

Q. What strategies address contradictions in pharmacological data?

  • Species-Specific Variability : Compare activity in human vs. murine plasma to identify interspecies differences in metabolic stability .
  • Metabolite Identification : Use LC-MS/MS to detect oxidation or demethylation byproducts that may explain reduced potency in vivo vs. in vitro .
  • Crystallographic Docking : Overlay compound structures with target proteins (e.g., thrombin) to rationalize discrepancies between binding affinity and functional activity .

Q. How can computational tools optimize experimental design?

  • Virtual Reaction Screening : Use ICReDD’s quantum chemical reaction path search to predict optimal bases (e.g., DBU vs. triethylamine) for coupling steps, reducing trial-and-error experimentation .
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMF vs. dichloromethane) on reaction rates and stereochemical outcomes .
  • Machine Learning (ML) : Train models on PubChem data to predict solubility or bioavailability based on substituent modifications (e.g., chloro vs. bromo pyridinyl groups) .

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